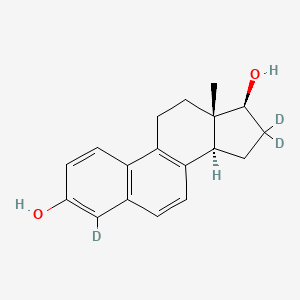

17|A-Dihydroequilenin-4,16,16-d3

Description

Contextualization of Equilenin (B1671562) and Dihydroequilenin Steroids within Endogenous and Exogenous Steroidomics

Equilenin and its derivatives, such as 17α-dihydroequilenin, are part of a group of steroids known as equine estrogens, as they are found in high concentrations in pregnant mares. oup.comwikipedia.org These compounds are also components of hormone replacement therapy drugs. ebi.ac.uk The metabolism of these B-ring unsaturated estrogens is of significant interest. For instance, equilin (B196234) can be metabolized to the more potent 17β-dihydroequilin. nih.gov In human breast cancer cells, equilenin is reduced to its 17β-dihydro form and can also be hydroxylated at the C-4 position. ebi.ac.uk The study of these metabolic pathways is essential for understanding the biological effects of these steroids.

Fundamental Principles and Significance of Stable Isotope-Labeled Compounds in Modern Analytical and Mechanistic Studies

Isotopic labeling is a technique that involves replacing one or more atoms in a molecule with their isotopes. wikipedia.orgcreative-proteomics.com This "labeling" allows researchers to track the molecule through chemical reactions, metabolic pathways, or biological systems. wikipedia.orgfiveable.me Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. cernobioscience.com These labeled compounds are ideal for use with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can detect the mass or vibrational differences caused by the isotopic substitution. wikipedia.orgmoravek.com This allows for precise quantification and structural elucidation. simsonpharma.com

Historical Development of Deuterium Labeling in Pharmaceutical and Biochemical Sciences

The use of deuterium in drug discovery and development dates back to the early 1960s. nih.gov Initially, its primary application was in creating internal standards for analytical techniques like NMR and mass spectrometry to help elucidate mechanisms and trace a compound's journey through the body. assumption.edu Over the past two decades, there has been a growing interest in a "deuterium switch" approach, where hydrogen atoms in existing drugs are replaced with deuterium to potentially improve their pharmacokinetic profiles. nih.gov This strategy led to the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. nih.gov

Advantages of Deuterium Over Other Isotopic Labels in Steroid Research

Deuterium labeling offers several advantages in steroid research. The substitution of hydrogen with deuterium is a minimal structural change, which means the labeled steroid's chemical and biological properties remain very similar to its unlabeled counterpart. acanthusresearch.com This is crucial for accurately studying its behavior in biological systems. amerigoscientific.com Furthermore, deuterium-labeled steroids are particularly useful as internal standards in mass spectrometry-based quantitative analyses. lumiprobe.comsigmaaldrich.com The mass difference between the deuterated standard and the natural analyte allows for precise and accurate measurement, even in complex biological samples. sigmaaldrich.comscispace.com While other stable isotopes like ¹³C and ¹⁵N are also valuable, deuterium labeling is often more cost-effective. acanthusresearch.com

Rationale for Specific Isotopic Labeling of 17α-Dihydroequilenin at Positions 4, 16, and 16 (d3)

The specific placement of deuterium atoms at the 4, 16, and 16 positions of 17α-dihydroequilenin is a strategic choice for its use as an internal standard in mass spectrometry. The labels must be on non-exchangeable sites to ensure their stability during sample preparation and analysis. acanthusresearch.com Placing labels on carbon atoms, rather than on heteroatoms like oxygen or nitrogen, prevents their loss through exchange with protons from solvents or the biological matrix. acanthusresearch.com The d3 labeling provides a sufficient mass shift from the unlabeled analyte for clear differentiation in mass spectrometric analysis, which is essential for accurate quantification using the isotope dilution method. sigmaaldrich.comnih.gov

Overview of the Multifaceted Research Utility of 17α-Dihydroequilenin-4,16,16-d3 Across Disciplines

17α-Dihydroequilenin-4,16,16-d3 serves as an indispensable tool in a variety of research fields. Its primary application is as an internal standard for the quantitative analysis of 17α-dihydroequilenin in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comnih.gov This is critical in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this steroid. moravek.comsimsonpharma.com Furthermore, its use extends to metabolomics research for identifying and quantifying metabolites, which can aid in the discovery of disease biomarkers. moravek.com The precision afforded by this deuterated standard is also vital in clinical diagnostics for monitoring hormone levels and in environmental analysis to detect and quantify steroid hormones in various matrices. epa.govmdpi.com

Interactive Data Table: Applications of Isotopic Labeling

| Research Area | Application of Isotopic Labeling | Key Benefits |

| Pharmacokinetics | Tracing drug absorption, distribution, metabolism, and excretion (ADME). moravek.comassumption.edu | Improved understanding of a drug's behavior in the body. |

| Metabolomics | Identifying and quantifying metabolites in biological systems. moravek.com | Discovery of disease biomarkers and understanding metabolic pathways. |

| Proteomics | Quantifying protein expression and modifications. cernobioscience.commoravek.com | Insights into cellular processes and disease mechanisms. |

| Drug Development | Optimizing drug candidates by improving metabolic stability. nih.govclearsynth.com | Enhanced efficacy and safety of new pharmaceuticals. |

| Clinical Diagnostics | Accurate quantification of biomarkers for disease diagnosis and monitoring. moravek.comsigmaaldrich.com | Early and precise diagnosis of various conditions. |

Structure

3D Structure

Properties

Molecular Formula |

C18H20O2 |

|---|---|

Molecular Weight |

271.4 g/mol |

IUPAC Name |

(13S,14S,17S)-4,16,16-trideuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1/i7D2,10D |

InChI Key |

RYWZPRVUQHMJFF-XSRSQESHSA-N |

Isomeric SMILES |

[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)O |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Methodological Aspects of 17|a Dihydroequilenin 4,16,16 D3 Production and Quality Assurance for Research Applications

Synthetic Strategies for Deuterium (B1214612) Incorporation in Equilenin (B1671562) Derivatives

The introduction of deuterium into the equilenin scaffold can be achieved through various synthetic strategies. These methods primarily revolve around hydrogen-deuterium exchange reactions, which can be catalyzed by acids or bases, or through the use of deuterated reagents in multi-step synthetic sequences. The choice of strategy is dictated by the desired location of the deuterium labels and the stability of the substrate under the reaction conditions.

Specific Chemical Pathways for the Synthesis of 17|A-Dihydroequilenin-4,16,16-d3

While a specific, detailed synthesis of 17α-Dihydroequilenin-4,16,16-d3 is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for deuterating steroids. The synthesis would likely start from a suitable precursor, such as equilenin or 17α-dihydroequilenin.

Deuteration at the 16-position: The two deuterium atoms at the C-16 position, which is alpha to the C-17 carbonyl group in equilenin (the precursor to 17α-dihydroequilenin), can be introduced via a base-catalyzed hydrogen-deuterium exchange. This reaction proceeds through the formation of an enolate intermediate in the presence of a deuterated solvent, such as deuterated methanol (CD3OD) or deuterium oxide (D2O), and a base.

Deuteration at the 4-position: The deuterium atom at the C-4 position of the aromatic A-ring can be introduced through an acid-catalyzed electrophilic aromatic substitution. Strong deuterated acids, such as deuterated sulfuric acid (D2SO4) or trifluoroacetic acid-d (TFA-d), can facilitate this exchange.

Reduction of the 17-carbonyl group: Following the deuteration steps on the equilenin core, the C-17 ketone must be reduced to the corresponding 17α-hydroxyl group. This can be achieved using a stereoselective reducing agent. To avoid the introduction of hydrogen at this position, a deuterated reducing agent like sodium borodeuteride (NaBD4) would be employed.

A potential, albeit simplified, reaction scheme is presented below:

Scheme 1: Proposed Synthetic Pathway for 17α-Dihydroequilenin-4,16,16-d3

Precursor Selection and Reaction Optimization for High Isotopic Yield and Positional Specificity

The selection of the precursor is critical for an efficient synthesis. Equilenin is a logical starting material as it contains the necessary functionalities for the targeted deuteration reactions. The optimization of reaction conditions is crucial to achieve high isotopic yield and positional specificity, minimizing unwanted side reactions and ensuring that deuterium is incorporated only at the desired positions.

Key optimization parameters include:

Catalyst Choice: The strength and type of acid or base catalyst can significantly influence the rate and selectivity of the H-D exchange.

Deuterium Source: The choice of deuterated solvent or reagent and its isotopic purity directly impacts the final isotopic enrichment of the product.

Reaction Temperature and Time: These parameters must be carefully controlled to drive the exchange reaction to completion without causing degradation of the steroid.

Work-up Procedures: The work-up and purification steps must be designed to prevent back-exchange of the incorporated deuterium.

The following table summarizes the key considerations for optimizing the deuteration reactions:

| Parameter | Deuteration at C-16 | Deuteration at C-4 |

| Catalyst | Sodium methoxide, Potassium carbonate | Deuterated sulfuric acid, Deuterated trifluoroacetic acid |

| Deuterium Source | D2O, CD3OD | D2O |

| Temperature | Room temperature to reflux | Elevated temperatures may be required |

| Reaction Time | Several hours to days | Dependent on acid strength and temperature |

Scale-Up Considerations for Research-Grade Material Production

Transitioning the synthesis from a laboratory scale to the production of larger quantities of research-grade material introduces several challenges. These include ensuring consistent isotopic enrichment, maintaining high chemical purity, and managing the cost and availability of deuterated reagents. The use of microflow reactors combined with ultrasound has been explored for the gram-scale synthesis of deuterated steroid hormones, offering advantages such as accelerated reaction rates and improved yields. rsc.org Furthermore, the recycling of deuterated solvents is a critical consideration for making the process more cost-effective and sustainable on a larger scale. rsc.org

Rigorous Analytical Techniques for Isotopic Purity and Enrichment Determination

The quality assurance of 17α-Dihydroequilenin-4,16,16-d3 relies on a suite of rigorous analytical techniques to confirm its chemical identity, and to determine its isotopic purity and the degree of deuterium enrichment.

High-Resolution Mass Spectrometry-Based Verification of Deuterium Incorporation and Purity

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds. rsc.org It allows for the accurate determination of the mass of the synthesized molecule, thereby confirming the incorporation of the expected number of deuterium atoms. By comparing the mass spectra of the deuterated and non-deuterated compounds, the degree of isotopic enrichment can be calculated.

The isotopic purity can be assessed by examining the relative intensities of the mass peaks corresponding to molecules with different numbers of deuterium atoms (isotopologues). For 17α-Dihydroequilenin-4,16,16-d3, the molecular ion peak should be shifted by approximately 3 Da compared to the unlabeled compound. The absence or low abundance of peaks corresponding to d0, d1, or d2 species would indicate high isotopic purity.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly coupled with liquid chromatography-mass spectrometry (LC-MS) for the analysis of steroids.

Electrospray Ionization (ESI): ESI is particularly suitable for polar and thermally labile molecules. In the context of steroid analysis, it often requires derivatization to enhance ionization efficiency, especially in the positive ion mode. nih.gov For deuterated steroids, ESI-HRMS can provide accurate mass measurements for the determination of isotopic purity. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more thermally stable compounds, such as many steroids. labx.com It often provides better sensitivity for nonpolar compounds compared to ESI. allenpress.com APCI-MS has been effectively used for the rapid screening and analysis of various steroids. labx.com

The choice between ESI and APCI will depend on the specific properties of the analyte and the desired sensitivity of the analysis. The following table provides a general comparison of these techniques for the analysis of labeled steroids.

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Analyte Polarity | More suitable for polar compounds | Suitable for moderately polar to non-polar compounds |

| Thermal Stability | Good for thermally labile compounds | Requires analytes to be thermally stable |

| Ionization Mechanism | Desolvation of charged droplets | Gas-phase ion-molecule reactions |

| Sensitivity for Steroids | Can be lower for nonpolar steroids without derivatization | Often higher for nonpolar steroids |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isotopic Integrity

Tandem mass spectrometry (MS/MS) is an indispensable analytical technique for the structural characterization of labeled compounds such as 17α-Dihydroequilenin-4,16,16-d3. nih.gov It provides critical information on both the fragmentation pathways of the molecule and the integrity of its isotopic labeling. researchgate.netscispace.com In a typical MS/MS experiment, the deuterated molecule is first ionized, often using electrospray ionization (ESI), to form a precursor ion, [M-H]⁻. This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

The fragmentation pathways of structurally similar estrogens, such as estradiol (B170435) and equilin (B196234) sulfate (B86663), have been studied extensively and serve as a model for predicting the behavior of 17α-Dihydroequilenin-4,16,16-d3. nih.govresearchgate.net Studies indicate that for these types of steroid structures, fragmentation is often initiated by cleavages in the D and C rings of the steroid nucleus. nih.govnih.gov This process leads to the formation of stable, conjugated structures that produce highly abundant and characteristic fragment ions. nih.govresearchgate.net

For 17α-Dihydroequilenin-4,16,16-d3, the analysis would focus on tracking the mass shifts of these characteristic fragments compared to its unlabeled analog. The presence of three deuterium atoms—one on the A-ring (C4) and two on the D-ring (C16)—would result in a 3 Dalton (Da) mass increase in the precursor ion. The masses of the resulting product ions would then confirm the location of the labels. For instance, fragments retaining the D-ring would exhibit a 2 Da mass shift due to the two deuterium atoms at C16, while fragments retaining the A-ring would show a 1 Da shift from the deuterium at C4. This detailed fragmentation map is crucial for confirming the identity of the compound and ensuring the isotopic labels are in the correct positions.

Isotopic integrity is further assessed by quantifying the abundance of the correctly labeled species versus unlabeled or partially labeled variants. High-resolution mass spectrometry can distinguish between the desired deuterated compound and any potential isotopic contaminants, ensuring the high isotopic purity required for its use as an internal standard in quantitative assays. sigmaaldrich.com

Table 1: Predicted MS/MS Fragmentation Data for 17α-Dihydroequilenin-4,16,16-d3

| Ion Type | Unlabeled Compound (m/z) | 17α-Dihydroequilenin-4,16,16-d3 (m/z) | Predicted Mass Shift (Da) | Structural Information Confirmed |

|---|---|---|---|---|

| Precursor Ion [M-H]⁻ | 269.15 | 272.17 | +3 | Total number of deuterium labels |

| Fragment A (retaining A-ring) | ~145 | ~146 | +1 | Confirms C4 deuteration |

| Fragment B (retaining D-ring) | ~183 | ~185 | +2 | Confirms C16 deuteration |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Deuterium Position Confirmation

While mass spectrometry provides strong evidence for the location of isotopic labels, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive, unambiguous confirmation of the exact atomic positions of deuterium atoms. wikipedia.org Both Proton (¹H) NMR and Deuterium (²H) NMR are employed in concert to verify the structure of 17α-Dihydroequilenin-4,16,16-d3. rsc.orgmdpi.com

In ¹H NMR spectroscopy, the substitution of a proton with a deuteron results in the disappearance of the corresponding signal from the spectrum. hw.ac.uk For 17α-Dihydroequilenin-4,16,16-d3, the ¹H NMR spectrum is expected to show the absence of signals corresponding to the protons at the C4 position on the aromatic A-ring and the two protons at the C16 position on the D-ring. Comparing the spectrum of the deuterated compound with that of its unlabeled analog allows for precise identification of the labeling sites.

Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei. wikipedia.org A ²H NMR spectrum of 17α-Dihydroequilenin-4,16,16-d3 would show distinct signals at chemical shifts corresponding to the C4 and C16 positions, confirming the presence of the deuterium labels at these specific locations. wikipedia.org The combination of these two NMR techniques provides conclusive proof of the isotopic labeling pattern, which is a critical quality attribute for a research-grade standard.

Table 2: Expected NMR Spectral Changes for 17α-Dihydroequilenin-4,16,16-d3

| Position | ¹H NMR Spectrum Change | ²H NMR Spectrum Change | Conclusion |

|---|---|---|---|

| C4 | Disappearance of aromatic proton signal | Appearance of a deuterium signal | Confirms successful deuteration at C4 |

| C16 | Disappearance of two aliphatic proton signals | Appearance of a deuterium signal | Confirms successful deuteration at C16 |

Chromatographic Methods for Chemical Purity Assessment (e.g., HPLC-UV, GC-FID)

Assessing the chemical purity of 17α-Dihydroequilenin-4,16,16-d3 is essential to ensure that it is free from contaminants, such as synthetic precursors, isomers, or degradation products, which could interfere with research applications. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) are two primary and robust methods for this purpose. nih.gov

HPLC-UV: This technique is widely used for the analysis of non-volatile compounds like steroids. bas.bgscience.gov The sample is separated on a chromatographic column (typically a reversed-phase C18 column) based on its polarity. The UV detector measures the absorbance of the eluting compounds at a specific wavelength. chromatographyonline.com Since the steroid nucleus of dihydroequilenin contains a chromophore, it can be readily detected. The purity is determined by calculating the area of the main compound peak as a percentage of the total area of all detected peaks.

GC-FID: For compounds that are thermally stable and sufficiently volatile (or can be made so through derivatization), GC-FID offers high resolution and sensitivity. dtic.mil GC-FID is considered a primary method for establishing the purity of steroid reference materials. nih.govnih.gov The compound is vaporized and separated in a capillary column. The FID combusts the organic compounds as they elute, generating a signal proportional to the mass of carbon. This allows for accurate quantification of the main compound relative to any organic impurities.

Table 3: Typical Chromatographic Conditions for Purity Assessment

| Parameter | HPLC-UV | GC-FID |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Capillary Column (e.g., DB-17MS, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile/Water | Helium or Hydrogen |

| Detector | UV/Diode Array Detector (DAD) | Flame Ionization Detector (FID) |

| Typical Purity Specification | ≥98% | ≥98% |

Establishment of Quality Control and Validation Protocols for Research-Grade Labeled Compound

The establishment of rigorous quality control (QC) and validation protocols is paramount to guarantee the identity, purity, concentration, and stability of research-grade 17α-Dihydroequilenin-4,16,16-d3. tracercro.comepa.gov These protocols ensure that the labeled compound is fit for its intended purpose, particularly when used as an internal standard for quantitative analysis in preclinical or clinical research. mdpi.comnih.gov A comprehensive quality system should be in place, documenting all procedures and results. tracercro.comepa.gov

The validation process for such a reference material involves a series of tests to confirm its key attributes:

Identity Confirmation: As detailed previously, a combination of MS/MS and NMR spectroscopy is used to unequivocally confirm the chemical structure and the precise location of the deuterium labels.

Purity Assessment:

Chemical Purity: Chromatographic methods (HPLC-UV, GC-FID) are used to determine the percentage of the desired compound relative to any impurities. nih.govbas.bg

Isotopic Purity: Mass spectrometry is used to determine the percentage of the d3-labeled species compared to d0, d1, or d2 species. High isotopic enrichment is crucial for an internal standard to avoid cross-talk with the analyte signal.

Concentration Verification: The concentration of the compound in solution is accurately determined, often by quantitative NMR (qNMR) or by weight, using a calibrated microbalance, assuming a verified purity of the solid material.

Stability Testing: The stability of the compound is assessed under various storage conditions (e.g., temperature, light exposure) over time to establish appropriate storage requirements and shelf-life.

These QC procedures ensure that each batch of the labeled compound is consistent and reliable, providing researchers with a high-quality standard for their analytical methods. clearsynth.comunm.edu

Table 4: Key Quality Control and Validation Parameters

| Parameter | Method(s) | Typical Acceptance Criterion | Purpose |

|---|---|---|---|

| Identity | MS/MS, ¹H NMR, ²H NMR | Spectral data consistent with proposed structure | Confirms chemical structure and label positions |

| Chemical Purity | HPLC-UV or GC-FID | ≥ 98% | Ensures absence of interfering chemical impurities |

| Isotopic Purity | Mass Spectrometry | ≥ 99% d3 isotope | Ensures accurate quantification and minimizes isotopic crosstalk |

| Concentration | qNMR or Gravimetric Analysis | Within ± 5% of stated value | Ensures accurate preparation of standard solutions |

| Stability | HPLC-UV analysis over time | No significant degradation under specified storage | Defines shelf-life and proper storage conditions |

Advanced Analytical Methodologies and Quantitative Bioanalysis Utilizing 17|a Dihydroequilenin 4,16,16 D3

Development and Validation of Quantitative Bioanalytical Assays in Complex Biological Matrices

The accurate quantification of steroid hormones in complex biological matrices such as serum, plasma, and tissue is fundamental for clinical research and diagnostics. nih.gov Historically, immunoassays were widely used but often suffered from a lack of specificity, particularly at low concentrations. nih.gov The advent of mass spectrometry (MS)-based methods, especially when coupled with chromatographic separation, has provided a more robust and specific alternative. nih.govresearchgate.net The development of these quantitative bioanalytical assays involves a rigorous validation process to ensure reliability, accuracy, and precision. nih.gov A key component in achieving high-quality data is the use of a stable isotope-labeled internal standard (IS), such as 17α-Dihydroequilenin-4,16,16-d3. nih.govresearchgate.net The IS is added at the beginning of the sample preparation process and is used to correct for variability during extraction and for matrix effects during analysis, thereby improving the accuracy and precision of the measurement. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Steroid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the quantification of endogenous steroids in biological fluids. nih.govnih.gov This approach offers superior specificity and sensitivity compared to traditional methods. nih.gov The process involves a liquid chromatography system to separate the target analyte from other compounds in the sample, followed by a tandem mass spectrometer that provides two stages of mass analysis for highly selective detection and quantification. diva-portal.org For steroid analysis, sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix before injection into the LC-MS/MS system. researchgate.netmdpi.com The use of a stable-isotope dilution LC-MS/MS method, incorporating an internal standard like 17α-Dihydroequilenin-4,16,16-d3, is considered a gold standard for precise quantification. nih.gov

Optimization of Chromatographic Separation for Equilenin (B1671562) Analogs

Effective chromatographic separation is critical for resolving the analyte of interest from structurally similar compounds (isomers) and interfering components within the biological matrix. myadlm.org For equilenin and its analogs, reversed-phase liquid chromatography is commonly employed. nih.gov The optimization of this separation involves several key factors:

Column Selection: The choice of the stationary phase is crucial. C18 columns are widely used for steroid analysis, providing the necessary hydrophobicity to retain and separate these molecules.

Mobile Phase Composition: A typical mobile phase consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid or ammonium acetate to improve ionization efficiency and peak shape. elsevierpure.com

Gradient Elution: A gradient elution profile, where the proportion of the organic solvent is increased over the course of the analytical run, is often necessary to achieve adequate separation of multiple steroid analogs with varying polarities and to ensure they elute as sharp, symmetrical peaks. myadlm.org

Proper optimization of these parameters ensures that equilenin analogs are chromatographically separated from other endogenous steroids and matrix components, which helps to minimize ion suppression and improve the accuracy of the assay. myadlm.org

Mass Spectrometric Parameters for Detection and Quantification of Labeled and Unlabeled Analytes

Tandem mass spectrometry provides exceptional selectivity for quantification through a technique known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored for both the unlabeled analyte (e.g., 17α-Dihydroequilenin) and its stable isotope-labeled internal standard (17α-Dihydroequilenin-4,16,16-d3).

Optimization of MS parameters is performed by infusing a standard solution of each compound into the mass spectrometer to determine the most abundant and stable ion transitions. nih.gov Key parameters that are fine-tuned include the declustering potential (DP), collision energy (CE), and cell exit potential (CXP). nih.gov Because 17α-Dihydroequilenin-4,16,16-d3 is chemically identical to the unlabeled analyte, its chromatographic behavior and ionization efficiency are nearly identical. However, due to the three deuterium (B1214612) atoms, its mass is 3 Daltons higher. This mass difference allows the spectrometer to detect and quantify both compounds simultaneously by monitoring their unique MRM transitions.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| 17α-Dihydroequilenin (Unlabeled) | ESI- | 269.1 | 143.1 | 35 |

| 17α-Dihydroequilenin-4,16,16-d3 (Labeled) | ESI- | 272.1 | 145.1 | 35 |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis. nih.gov In GC-MS, analytes are vaporized and separated in a gaseous mobile phase. researchgate.net While GC can offer very high chromatographic resolution, it has a significant drawback for steroid analysis: these compounds are generally not volatile enough for direct analysis. researchgate.net Therefore, a chemical derivatization step is required to increase their volatility and thermal stability. This adds time and complexity to the sample preparation process. nih.gov For these reasons, while GC-MS and GC-MS/MS are effective and have been used for estrogen analysis, LC-MS/MS is often favored in modern clinical and research laboratories due to its simpler sample preparation and automation capabilities. nih.govresearchgate.net

Strategies for Mitigating and Compensating for Matrix Effects in Bioanalytical Samples

Matrix effects are a major challenge in LC-MS/MS bioanalysis, occurring when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement. nih.govchromatographyonline.com This phenomenon can significantly compromise the accuracy, precision, and sensitivity of an assay. nih.gov

Several strategies can be employed to address matrix effects:

Sample Preparation: Thorough sample cleanup using techniques like SPE or LLE can remove a significant portion of interfering matrix components. mdpi.com

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from the regions where matrix effects are most pronounced can be effective. myadlm.org

Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity needed for low-level quantification. chromatographyonline.com

The most robust and widely accepted strategy for compensating for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard (SIL-IS), such as 17α-Dihydroequilenin-4,16,16-d3. myadlm.orgresearchgate.net The SIL-IS is assumed to experience the same degree of ion suppression or enhancement as the unlabeled analyte. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification. researchgate.net

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a reference measurement procedure that provides a high level of accuracy and precision for absolute quantification. nih.govnih.gov The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (e.g., 17α-Dihydroequilenin-4,16,16-d3) to the sample containing an unknown amount of the native, unlabeled analyte. nih.gov

After the labeled standard is added, the sample undergoes extraction, purification, and analysis by mass spectrometry. The mass spectrometer measures the ratio of the signal intensity of the native analyte to that of the labeled standard. Because the labeled standard and the native analyte are chemically identical, they behave identically during sample processing and analysis, meaning any sample loss or signal variation will affect both equally. researchgate.netresearchgate.net This constant ratio is then used to calculate the exact concentration of the native analyte in the original sample. IDMS is widely applied in clinical chemistry for the development of reference methods for steroid hormones, enabling the accurate calibration of routine assays. acs.org

Calibration Curve Generation and Validation Parameters for IDMS Assays

In Isotope Dilution Mass Spectrometry (IDMS) assays, a calibration curve is essential for the accurate quantification of the target analyte, in this case, 17α-dihydroequilenin. The curve is constructed by plotting the ratio of the analyte's signal to the signal of the deuterated internal standard (17α-Dihydroequilenin-4,16,16-d3) against a series of known analyte concentrations. This ratiometric approach corrects for variations in sample preparation and instrument response.

For the validation of such assays, a minimum of six non-zero concentration points are typically used to construct the calibration curve. europa.eu The curve's performance is evaluated based on its correlation coefficient (r²), which should ideally be ≥ 0.99, indicating a strong linear relationship between the concentration and the response ratio. The back-calculated concentrations of the calibration standards must be within ±15% of their nominal values, except for the Lower Limit of Quantification (LLOQ), where a deviation of up to ±20% is acceptable. nih.gov

Table 1: Illustrative Calibration Curve Parameters for a Hypothetical IDMS Assay of 17α-Dihydroequilenin

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | To cover expected sample concentrations | e.g., 10-1000 pg/mL |

| Standard Deviation from Nominal | ≤ 15% (≤ 20% for LLOQ) | < 10% |

Note: This table represents typical parameters for bioanalytical method validation and is for illustrative purposes, as specific data for a validated assay of 17α-Dihydroequilenin using 17α-Dihydroequilenin-4,16,16-d3 is not publicly available.

Accuracy, Precision, and Reproducibility Enhancements with Deuterated Internal Standards

The use of a stable isotope-labeled internal standard like 17α-Dihydroequilenin-4,16,16-d3 is the gold standard for enhancing the accuracy, precision, and reproducibility of quantitative bioanalytical methods. nih.gov Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer. This co-behavior allows it to effectively compensate for variations that can occur during sample extraction, handling, and analysis, including matrix effects where other components in the biological sample can suppress or enhance the analyte's signal. nih.gov

Accuracy is a measure of how close the determined value is to the true concentration. In method validation, it is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). The mean concentration of these QC samples should be within 85-115% of the nominal value (80-120% for the LLOQ). globalresearchonline.net

Precision refers to the degree of agreement among a series of individual measurements. It is typically expressed as the coefficient of variation (%CV). For a method to be considered precise, the %CV should not exceed 15% for QC samples, and 20% for the LLOQ. globalresearchonline.net The use of a deuterated internal standard significantly improves precision by minimizing the impact of random errors.

Reproducibility is the ability of a method to provide consistent results over time and in different laboratories. The inherent ability of the deuterated internal standard to correct for procedural and instrumental variability is a key factor in ensuring high reproducibility.

Method Validation Criteria and Performance Characteristics for Labeled Compound Application in Bioanalytical Studies

The validation of a bioanalytical method utilizing a labeled compound like 17α-Dihydroequilenin-4,16,16-d3 must adhere to stringent criteria set by regulatory bodies to ensure the reliability of the data. europa.eu

Assessment of Linearity, Lower Limit of Quantification (LLOQ), and Upper Limit of Quantification (ULOQ)

The linearity of a bioanalytical method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is demonstrated by the consistent linearity of the calibration curve.

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov For the LLOQ, the precision (%CV) should not exceed 20%, and the accuracy should be within 80-120% of the nominal concentration. globalresearchonline.net

The Upper Limit of Quantification (ULOQ) is the highest concentration of the analyte that can be reliably quantified. The precision and accuracy at the ULOQ should be within 15% and 85-115%, respectively. nih.gov The analytical range between the LLOQ and ULOQ should encompass the expected physiological or post-administration concentrations of 17α-dihydroequilenin.

Table 2: Typical LLOQ and ULOQ Acceptance Criteria

| Parameter | Acceptance Criteria |

| LLOQ Precision (%CV) | ≤ 20% |

| LLOQ Accuracy | 80-120% |

| ULOQ Precision (%CV) | ≤ 15% |

| ULOQ Accuracy | 85-115% |

Note: This table outlines standard acceptance criteria for bioanalytical method validation.

Evaluation of Analyte and Internal Standard Stability in Various Sample Types and Storage Conditions

Ensuring the stability of both 17α-dihydroequilenin and its deuterated internal standard, 17α-Dihydroequilenin-4,16,16-d3, in biological matrices is critical for reliable results. Stability is assessed under various conditions that mimic sample handling and storage. This includes:

Freeze-Thaw Stability: Assessing the impact of repeated freezing and thawing cycles on the analyte and internal standard concentrations. Typically, three cycles are evaluated. nih.gov

Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period that reflects the time samples may be left out during processing.

Long-Term Stability: Determining stability under frozen storage conditions (-20°C or -80°C) for a duration that exceeds the expected storage time of study samples.

Post-Preparative Stability: Assessing the stability of the processed samples in the autosampler before injection into the LC-MS/MS system.

For each stability test, the mean concentrations of the stored QC samples are compared to those of freshly prepared QC samples. The concentrations should remain within ±15% of the nominal values for the analyte to be considered stable. europa.eu

Examination of Deuterium-Hydrogen Exchange Potential During Sample Processing

A potential concern with deuterated internal standards is the possibility of deuterium-hydrogen (D-H) exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, or vice-versa on the analyte. This can lead to an underestimation or overestimation of the analyte concentration.

The stability of the deuterium labels on 17α-Dihydroequilenin-4,16,16-d3 is crucial. The deuterium atoms at the 4, 16, and 16 positions are generally stable under typical bioanalytical conditions. However, the potential for D-H exchange should be evaluated during method development, particularly if the sample processing involves extreme pH or temperature conditions. This can be assessed by incubating the deuterated internal standard in a blank matrix under the most strenuous conditions of the analytical procedure and monitoring for any changes in its isotopic distribution using mass spectrometry. nih.gov The absence of significant D-H exchange ensures the integrity of the internal standard and the accuracy of the quantitative results.

Investigations into the Biological Fate and Metabolism of Equilenin Derivatives Using 17|a Dihydroequilenin 4,16,16 D3 As a Tracer

Elucidation of Metabolic Pathways and Transformations in in vitro Systems

In vitro systems are fundamental in deciphering the metabolic fate of xenobiotics, including deuterated equilenin (B1671562) derivatives. These controlled environments allow for the detailed study of specific metabolic reactions without the complexities of a whole organism.

The liver is the primary site of drug and steroid metabolism. Hepatic microsomal and cytosolic fractions are rich in the enzymes responsible for these transformations. Studies utilizing these subcellular fractions with 17α-Dihydroequilenin-4,16,16-d3 are designed to identify the primary oxidative and reductive metabolic pathways.

In these experiments, 17α-Dihydroequilenin-4,16,16-d3 is incubated with liver microsomes, which contain the cytochrome P450 (CYP450) family of enzymes, and NADPH as a cofactor. The metabolism of equilenin is known to involve hydroxylation, and a key area of investigation is the formation of catechol estrogens. researchgate.net The deuterium (B1214612) label at the C-4 position is particularly useful for studying the formation of 4-hydroxyequilenin (B1202715), a major metabolite. The presence of the deuterium can influence the rate of this reaction due to the kinetic isotope effect, providing insights into the reaction mechanism. juniperpublishers.com

The cytosolic fraction contains various reductive enzymes. The 17-keto group of equilenin and its metabolites can be reduced to the corresponding 17β-hydroxy derivatives. The deuterium labels at the C-16 position of 17α-Dihydroequilenin-4,16,16-d3 are instrumental in studying the stereochemistry of this reduction.

A typical experimental setup and the potential findings are summarized in the table below:

| Experimental System | Key Enzymes | Incubation Components | Potential Deuterated Metabolites | Analytical Techniques |

| Hepatic Microsomes | Cytochrome P450 (CYP) enzymes | 17α-Dihydroequilenin-4,16,16-d3, NADPH | 4-Hydroxy-17α-dihydroequilenin-16,16-d2, 2-Hydroxy-17α-dihydroequilenin-4,16,16-d3 | LC-MS/MS, GC-MS |

| Hepatic Cytosol | 17β-Hydroxysteroid dehydrogenases | 17α-Dihydroequilenin-4,16,16-d3, NADH/NADPH | Equilenin-4,16,16-d3 | HPLC, LC-MS/MS |

To understand metabolism in a more biologically relevant context, isolated cells and tissue cultures are employed. These systems maintain the cellular architecture and the interplay between different enzymatic pathways. Hepatocytes, the primary cells of the liver, are commonly used for this purpose.

When 17α-Dihydroequilenin-4,16,16-d3 is introduced to a culture of primary hepatocytes, it undergoes a series of metabolic transformations that can be monitored over time. In addition to the phase I reactions observed in microsomal studies, hepatocytes also carry out phase II conjugation reactions, such as sulfation and glucuronidation. The deuterated tracer allows for the unambiguous identification of these conjugated metabolites.

Beyond hepatocytes, cell lines derived from estrogen-responsive tissues, such as breast (e.g., MCF-7) and endometrial (e.g., Ishikawa) cancer cells, are also valuable. researchgate.net Studying the metabolism of 17α-Dihydroequilenin-4,16,16-d3 in these cells can provide insights into tissue-specific metabolic pathways that may be relevant to the biological activity of equilenin derivatives.

| Cell/Tissue Type | Metabolic Focus | Expected Biotransformations | Significance of Deuterated Tracer |

| Primary Hepatocytes | Overall hepatic metabolism | Hydroxylation, reduction, sulfation, glucuronidation | Tracing the complete metabolic cascade from parent compound to conjugated end-products. |

| Breast Cancer Cells (e.g., MCF-7) | Estrogen-target tissue metabolism | Local activation or detoxification pathways | Understanding how metabolites are formed within target tissues, potentially influencing estrogenic activity. |

| Endometrial Cancer Cells (e.g., Ishikawa) | Estrogen-target tissue metabolism | Tissue-specific conjugation and metabolite profiles | Assessing differences in metabolism between various estrogen-sensitive tissues. |

The identification and structural elucidation of metabolites are critical for understanding the biotransformation of 17α-Dihydroequilenin-4,16,16-d3. The stable isotope label is a significant asset in this process.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary analytical tool. The deuterium atoms in 17α-Dihydroequilenin-4,16,16-d3 result in a distinct mass shift in the parent molecule and its metabolites compared to their endogenous, non-deuterated counterparts. This mass difference allows for the selective detection and quantification of the administered compound and its metabolic products, even in complex biological matrices.

For example, the molecular weight of 17α-Dihydroequilenin is 268.35 g/mol , while 17α-Dihydroequilenin-4,16,16-d3 has a molecular weight of approximately 271.37 g/mol . wikipedia.orgmedchemexpress.com This mass difference of three daltons serves as a unique signature. High-resolution mass spectrometry can further confirm the elemental composition of the metabolites, and tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. The retention of or loss of deuterium atoms in the fragments helps to pinpoint the site of metabolic modification.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural characterization of purified metabolites, although it is less sensitive than MS. The absence of signals in the ¹H NMR spectrum at the positions of deuteration and the presence of signals in the ²H NMR spectrum confirm the location of the labels.

Pharmacokinetic and Biodistribution Studies in Pre-Clinical Models

To understand the fate of 17α-Dihydroequilenin-4,16,16-d3 in a whole organism, pharmacokinetic and biodistribution studies are conducted in pre-clinical animal models, such as rats or mice.

ADME studies describe the disposition of a compound within an organism. The use of the deuterated tracer 17α-Dihydroequilenin-4,16,16-d3 is crucial for these assessments, as it allows for the differentiation between the administered compound and any endogenous estrogens.

Following administration of the deuterated compound, blood, urine, and feces are collected at various time points. The concentrations of the parent compound and its metabolites are then measured using LC-MS/MS. This data allows for the determination of key pharmacokinetic parameters, such as:

Absorption: The rate and extent to which the compound enters the bloodstream.

Distribution: The extent to which the compound partitions into different tissues.

Metabolism: The rate of conversion of the parent compound into its metabolites.

Excretion: The rate and routes by which the compound and its metabolites are eliminated from the body.

The deuterium label ensures that the measured concentrations are solely from the administered dose and not from the animal's own hormones.

| Pharmacokinetic Parameter | Description | How the Deuterated Tracer is Used |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Measurement of plasma concentrations of 17α-Dihydroequilenin-4,16,16-d3 over time. |

| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Determined from plasma concentration data of the deuterated parent compound. |

| Clearance | The rate at which the active drug is removed from the body. | Calculated from the plasma concentration-time curve of 17α-Dihydroequilenin-4,16,16-d3. |

| Half-life (t₁/₂) | The time required for the concentration of the drug in the body to be reduced by one-half. | Determined for both the parent deuterated compound and its major deuterated metabolites. |

| Excretion Profile | The primary routes of elimination (e.g., urine, feces). | Analysis of urine and feces for the presence of 17α-Dihydroequilenin-4,16,16-d3 and its deuterated metabolites. |

Understanding where a compound and its metabolites accumulate in the body is crucial for assessing potential efficacy and toxicity. After administering 17α-Dihydroequilenin-4,16,16-d3 to preclinical models, various tissues are collected at different time points.

Tissues of particular interest for estrogenic compounds include the uterus, ovaries, mammary glands, liver, and adipose tissue. The concentration of the deuterated parent compound and its metabolites in these tissues is quantified using LC-MS/MS. This provides a detailed picture of the tissue-specific distribution and potential accumulation. The deuterium label is essential to distinguish the administered compound from endogenous estrogens that may be present in these tissues. These studies can reveal whether specific metabolites are preferentially retained in certain tissues, which could have implications for tissue-specific biological effects.

Quantitative Assessment of Turnover Rates, Clearance, and Half-Lives

The metabolic clearance rate (MCR) and plasma half-life of similar estrogens have been investigated. For instance, a study on normal postmenopausal women determined the MCR and half-life of 17β-dihydroequilin sulfate (B86663) and 17β-dihydroequilin using a single intravenous injection of radiolabeled tracers. nih.gov The disappearance of 17β-dihydroequilin from plasma followed a two-component model, with a fast and a slow component. nih.gov

The introduction of deuterium at specific positions, as in 17α-Dihydroequilenin-4,16,16-d3, is a strategy often employed to intentionally alter pharmacokinetic properties. nih.gov The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," which may reduce the rate of metabolic reactions that involve the cleavage of these bonds. juniperpublishers.com Consequently, this can lead to a decreased rate of systemic clearance and a prolonged biological half-life. juniperpublishers.comsemanticscholar.org After a certain period, typically 4 to 5 half-lives, a drug's plasma concentration is considered to be below a clinically relevant level. wikipedia.org

Table 1: Pharmacokinetic Parameters of Related Non-Deuterated Equilenin Derivatives Data presented below is for the non-deuterated analog, 17β-dihydroequilin, and its sulfate, to provide a comparative baseline.

| Parameter | 17β-Dihydroequilin Sulfate | 17β-Dihydroequilin |

| Metabolic Clearance Rate (MCR) | 376 +/- 93 L/day·m² | 1252 +/- 103 L/day·m² |

| Half-life (Fast Component) | 5 +/- 0.2 min | 5.5 +/- 0.8 min |

| Half-life (Slow Component) | 147 +/- 15 min | 45 +/- 2.0 min |

| Source: Data extracted from a study on normal postmenopausal women. nih.gov |

Analysis of Kinetic Isotope Effects (KIE) in Enzymatic Reactions

The use of isotopically labeled compounds like 17α-Dihydroequilenin-4,16,16-d3 is a powerful tool for studying enzymatic reactions. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where a difference in reaction rate is observed. juniperpublishers.com This phenomenon is particularly useful in the field of drug metabolism, which is often catalyzed by enzymes such as the cytochrome P450 (P450) family. nih.gov

A significant primary deuterium KIE is strong evidence that the cleavage of a C-H bond is a rate-limiting or partially rate-limiting step in a reaction. nih.gov The study of KIEs provides deep insights into the mechanisms of enzyme-catalyzed reactions. nih.gov

Investigating Reaction Mechanism and Rate-Limiting Steps Using Deuterium Labeling

Deuterium labeling, as in 17α-Dihydroequilenin-4,16,16-d3, is a key strategy for elucidating reaction mechanisms and identifying rate-limiting steps. juniperpublishers.comnih.gov If a metabolic pathway involves the breaking of a C-H bond at the 4, 16, or any other position, substituting hydrogen with deuterium at that site can slow down the reaction. juniperpublishers.com The magnitude of this slowing, the KIE, provides information about the transition state of the reaction.

The identification of the rate-limiting step in a metabolic pathway is crucial for understanding how a compound is processed in the body. nih.gov For many reactions catalyzed by cytochrome P450 enzymes, C-H bond cleavage is a key feature. nih.gov The observation of a significant KIE upon deuteration of a specific site on a molecule like 17α-Dihydroequilenin would indicate that the enzymatic hydroxylation or oxidation at that position is a critical, rate-determining part of its metabolism. nih.govnih.gov However, the absence of a KIE might suggest that other steps, such as substrate binding or product release, are rate-limiting. researchgate.net

Impact of Deuterium Labeling on Metabolic Clearance and Enzyme Activity

For 17α-Dihydroequilenin-4,16,16-d3, the deuterium atoms are placed at positions that may be susceptible to metabolic attack. If oxidation at the C-16 position is a major clearance pathway for 17α-dihydroequilenin, the presence of deuterium at this site would be expected to decrease the rate of this metabolic step. This could lead to a lower metabolic clearance and a longer half-life for the compound. semanticscholar.org

Table 2: Potential Effects of Deuterium Labeling on Metabolic Parameters

| Parameter | Expected Impact of Deuteration at a Metabolic Hotspot | Rationale |

| Rate of Metabolism | Decrease | The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage (Kinetic Isotope Effect). juniperpublishers.com |

| Metabolic Clearance | Decrease | Slower metabolism can lead to a reduced rate of elimination from the body. semanticscholar.org |

| Biological Half-life | Increase | A lower clearance rate results in the compound remaining in the body for a longer period. juniperpublishers.com |

| Enzyme Activity | May be altered | The deuterated substrate may interact differently with the active site of the metabolizing enzyme. nih.gov |

Applications of 17|a Dihydroequilenin 4,16,16 D3 in Fundamental Biochemical and Biomedical Research

Utilization as an Internal Standard in High-Throughput Steroid Hormone Quantification Assays

The accurate quantification of endogenous steroid hormones is fundamental to endocrinology research and clinical diagnostics. nih.gov Analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for steroid analysis due to their high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity and matrix effects. nih.gov In these advanced analytical methods, stable isotope-labeled compounds like 17α-Dihydroequilenin-4,16,16-d3 are indispensable as internal standards. sigmaaldrich.com

The core function of a deuterated internal standard is to correct for variations that can occur during sample processing and analysis. clearsynth.comresearchgate.net Steroid hormones in biological matrices such as plasma, serum, or urine must first be extracted and purified before they can be analyzed. nih.gov These steps, which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction, are never 100% efficient and can have variable recovery rates from sample to sample. nih.govnih.gov

By adding a known amount of 17α-Dihydroequilenin-4,16,16-d3 to each sample at the very beginning of the workflow, analysts can normalize the results. Because the deuterated standard is structurally and chemically almost identical to the endogenous analytes of interest, it experiences similar losses during extraction and purification. researchgate.net Furthermore, it helps to compensate for "matrix effects," where other molecules in the complex biological sample can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. clearsynth.com The instrument measures the ratio of the endogenous steroid to the deuterated internal standard. Since both are affected similarly by procedural variability, their ratio remains constant, leading to highly accurate and reproducible quantification of the true steroid concentration in the original sample. researchgate.net

Table 1: Impact of Internal Standard on Analytical Precision

| Analytical Parameter | Analysis without Internal Standard | Analysis with Deuterated Internal Standard |

|---|---|---|

| Sample Preparation Recovery | Variable (e.g., 70-95%); introduces significant error | Variability is compensated for by tracking the standard's recovery |

| Matrix Effects (Ion Suppression/Enhancement) | Uncorrected; leads to inaccurate quantification | Corrected; standard and analyte are affected similarly, preserving the ratio |

| Instrumental Variability | Fluctuations in instrument response affect results | Ratio measurement minimizes the impact of instrument drift |

| Overall Coefficient of Variation (CV%) | Higher (e.g., 15-20%) | Lower (e.g., <5-10%) |

The development of new analytical methods is crucial for investigating novel steroid biomarkers that may be implicated in disease pathophysiology. When establishing a new LC-MS/MS assay for a panel of steroids, a deuterated internal standard is a key component. mdpi.com Its inclusion from the outset of method development ensures that the resulting assay is robust and reliable. clearsynth.com For instance, in studies aiming to create comprehensive steroid profiles (steroid metabolomics), a suite of deuterated internal standards, potentially including equilenin (B1671562) analogs, is used to ensure accurate quantification across a wide range of steroid classes. nih.gov This allows researchers to confidently identify subtle but significant changes in steroid pathways associated with specific conditions, paving the way for new diagnostic tools and therapeutic targets.

Probing Steroid Receptor Interactions and Signaling Pathways with Labeled Ligands

Steroid hormones exert their biological effects primarily by binding to and activating specific intracellular receptors, which then function as ligand-activated transcription factors to regulate gene expression. nih.govnih.gov Understanding the precise nature of these ligand-receptor interactions is crucial. Isotopically labeled ligands, such as 17α-Dihydroequilenin-4,16,16-d3, can be powerful tools in these investigations, although fluorescently labeled steroids are also commonly used for certain applications. semanticscholar.org

Receptor binding assays are used to determine the affinity and specificity with which a ligand binds to its receptor. In competitive binding assays, a labeled steroid is used to compete with unlabeled ligands for binding to the receptor. By measuring the displacement of the labeled ligand, researchers can determine the binding characteristics of the unlabeled compounds. While radiolabeled ligands have historically been used, stable isotope-labeled ligands coupled with mass spectrometry offer a non-radioactive alternative for quantifying the bound ligand after separation from the unbound fraction. This allows for detailed characterization of the ligand-receptor complex and helps in screening for new molecules that can modulate receptor activity. mdpi.com

Following ligand binding, the steroid receptor undergoes conformational changes, dimerizes, and translocates to the nucleus to regulate target genes. nih.gov Labeled equilenin analogs can be used to confirm that the observed biological responses are a direct result of receptor engagement. By using a labeled compound, researchers can correlate the extent of receptor occupancy with the magnitude of downstream events, such as the activation of specific signaling pathways (e.g., MAPK or PKA pathways) or changes in the expression of target genes. nih.govnih.gov This helps to elucidate the mechanisms through which different steroids, including equine estrogens like equilenin and its metabolites, trigger physiological responses.

Research on Steroid Biosynthesis, Interconversion, and Homeostasis

The pathways of steroid biosynthesis (steroidogenesis) and metabolism are complex, involving a series of enzymatic reactions that convert cholesterol into a wide array of active hormones and their inactive metabolites. britannica.comnih.gov Deuterium-labeled steroids are invaluable as tracers for mapping these intricate pathways and studying the dynamics of steroid homeostasis. nih.gov

When a labeled steroid like 17α-Dihydroequilenin-4,16,16-d3 is introduced into a biological system (such as cell culture or an animal model), it enters the metabolic pool and is processed by the same enzymes that act on endogenous steroids. nih.gov Researchers can then track the appearance of the deuterium (B1214612) label in various downstream metabolites over time using mass spectrometry. This "tracer" approach allows for the unambiguous identification of metabolic pathways, the calculation of conversion rates between different steroids, and the investigation of how these processes are regulated. nih.gov Such studies provide critical insights into the function of steroidogenic enzymes and how disruptions in these pathways contribute to endocrine disorders. mdpi.comnih.gov

Tracing Precursor-Product Relationships in Steroidogenic Pathways Using Labeled Substrates

Stable isotope-labeled compounds like 17α-Dihydroequilenin-4,16,16-d3 are invaluable for elucidating complex metabolic networks. simsonpharma.com By introducing a labeled substrate into a biological system (such as cell culture, tissue homogenates, or in vivo models), researchers can track its conversion into various downstream metabolites. The deuterium label acts as a tracer, allowing for the unambiguous identification of molecules derived from the administered precursor amidst a complex background of endogenous steroids. simsonpharma.comresearchgate.net

This methodology is crucial for:

Mapping Novel Pathways: Identifying previously unknown metabolic routes and biosynthetic sequences. For instance, understanding the unique equine steroidogenic pathways that produce B-ring unsaturated estrogens like equilin (B196234) and equilenin involves tracing precursors through various enzymatic steps. nih.govoncohemakey.com

Identifying Metabolites: When 17α-Dihydroequilenin-4,16,16-d3 is metabolized, the resulting products will also carry the deuterium label, facilitating their identification with mass spectrometry.

The table below illustrates a hypothetical experiment where labeled 17α-Dihydroequilenin is used to identify its metabolic products in an in vitro system.

| Metabolite Detected (m/z) | Isotope Label Present? | Inferred Relationship to Precursor |

|---|---|---|

| Metabolite A (m/z = 289.17) | Yes (Deuterium label detected) | Direct product of hydroxylation |

| Metabolite B (m/z = 271.16) | No | Endogenous compound, not derived from precursor |

| Metabolite C (m/z = 351.21) | Yes (Deuterium label detected) | Direct product of sulfation or glucuronidation |

Studies on Enzyme Activity and Inhibition in Steroid Metabolism

The quantification of enzyme activity and the characterization of inhibitors are fundamental aspects of biochemical research. Labeled substrates such as 17α-Dihydroequilenin-4,16,16-d3 enable highly specific and sensitive assays for enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases or sulfotransferases.

In a typical enzyme assay, the labeled substrate is incubated with a source of the enzyme (e.g., purified protein or cell lysate). The reaction is stopped after a specific time, and the amount of labeled product formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach avoids interference from endogenous substrates or products and provides a direct measure of the enzyme's catalytic rate.

When studying enzyme inhibition, the assay is performed in the presence of varying concentrations of a potential inhibitor. The reduction in the rate of labeled product formation indicates the potency of the inhibitor.

The following data represents a hypothetical enzyme inhibition study using 17α-Dihydroequilenin-4,16,16-d3 as a substrate.

| Inhibitor Concentration (nM) | Enzyme Activity (% of Control) | Standard Deviation |

|---|---|---|

| 0 | 100 | 4.5 |

| 1 | 85.2 | 3.9 |

| 10 | 51.3 | 2.8 |

| 100 | 15.7 | 1.9 |

| 1000 | 4.1 | 0.8 |

Application in "Omics" Research (e.g., Steroidomics, Metabolomics)

"Omics" fields, such as steroidomics and metabolomics, aim to comprehensively measure and analyze large numbers of molecules within a biological sample. metabolomicsworkbench.org The accuracy and reliability of these analyses, particularly when using mass spectrometry, depend heavily on the use of appropriate internal standards to correct for analytical variability. texilajournal.comnih.gov

Development of Comprehensive Steroid Profiling Methodologies

17α-Dihydroequilenin-4,16,16-d3 serves as an ideal internal standard for the quantification of its unlabeled analogue, 17α-dihydroequilenin. In steroid profiling methods using LC-MS/MS, a known amount of the deuterated standard is added to each sample at the beginning of the preparation process. nih.govchromsystems.com

Because the deuterated standard is chemically almost identical to the analyte, it experiences similar losses during extraction, purification, and derivatization steps. lcms.cz It also co-elutes with the analyte during chromatography. However, the mass spectrometer can distinguish between the analyte and the standard due to their mass difference. nih.gov By comparing the signal intensity of the endogenous analyte to that of the known amount of internal standard, a precise and accurate concentration can be calculated. This corrects for both sample-specific matrix effects (ion suppression or enhancement) and variations in instrument performance. wisdomlib.orglcms.cz

This approach is central to the development of robust and high-throughput assays for measuring panels of multiple steroids simultaneously. chromsystems.commdpi.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 17α-Dihydroequilenin (Analyte) | 269.15 | 143.08 | 25 |

| 17α-Dihydroequilenin-4,16,16-d3 (Internal Standard) | 272.17 | 145.09 | 25 |

Differential Analysis of Steroid Metabolome in Disease Research Models

By enabling accurate quantification, 17α-Dihydroequilenin-4,16,16-d3 facilitates the application of steroidomics in biomedical research to compare steroid profiles between different states, such as in healthy versus diseased animal models. nih.gov For example, researchers can investigate hormonal imbalances in models of endocrine disorders, cancers, or metabolic diseases.

The precise measurement of changes in 17α-dihydroequilenin levels, alongside other steroids, can reveal dysregulation in specific metabolic pathways associated with a disease's onset or progression. Such findings can lead to the discovery of novel biomarkers for diagnosis or identify new therapeutic targets. The use of a deuterated internal standard ensures that observed differences between study groups are true biological variations and not analytical artifacts. lcms.cz

The table below shows hypothetical data from a study comparing steroid levels in a disease model to a control group, where quantification was achieved using a deuterated internal standard.

| Group | Number of Subjects (n) | Mean Concentration (ng/mL) | p-value |

|---|---|---|---|

| Control | 20 | 1.25 | 0.008 |

| Disease Model | 20 | 2.48 |

Computational Approaches and Modeling in Conjunction with 17|a Dihydroequilenin 4,16,16 D3 Research

Molecular Modeling of Steroid-Enzyme and Steroid-Receptor Interactions

Molecular modeling serves as a powerful tool to visualize and predict the interactions between 17α-Dihydroequilenin and its biological targets, primarily steroid-metabolizing enzymes and nuclear receptors. Techniques such as molecular docking and molecular dynamics simulations are employed to understand the binding affinities and conformational changes that dictate the biological activity of this steroid.

Similarly, the interaction of 17α-Dihydroequilenin with estrogen receptors (ERα and ERβ) can be modeled to predict its binding affinity and potential as an agonist or antagonist. mdpi.com Structural analyses of ERα in complex with various estrogens have revealed that factors like ligand flexibility, hydrophobicity, and specific hydrogen bonds contribute to their potency. nih.govpdbj.org Molecular dynamics simulations can further be used to study the conformational changes in the receptor upon ligand binding, providing insights into the mechanisms of receptor activation.

Table 1: Key Parameters in Molecular Modeling of 17α-Dihydroequilenin Interactions

| Modeling Technique | Target Protein | Key Parameters Investigated | Predicted Outcomes for 17α-Dihydroequilenin |

| Molecular Docking | 17β-Hydroxysteroid Dehydrogenase | Binding energy, orientation in the active site, key interacting residues. | Prediction of binding affinity and potential inhibitory activity. |

| Molecular Docking | Estrogen Receptor α/β | Binding mode, hydrogen bond formation, hydrophobic interactions. | Estimation of receptor binding affinity and potential for agonistic or antagonistic effects. |

| Molecular Dynamics | Estrogen Receptor α/β Complex | Conformational changes, stability of the ligand-receptor complex. | Understanding the dynamic nature of the interaction and the mechanism of receptor activation. |

Advanced Data Processing and Chemometric Analysis for Quantitative and Qualitative Studies

The analysis of 17α-Dihydroequilenin-4,16,16-d3 in biological matrices, typically performed using liquid chromatography-mass spectrometry (LC-MS), generates large and complex datasets. researchgate.netnih.govnih.govdphen1.com Advanced data processing and chemometric techniques are essential for extracting meaningful quantitative and qualitative information.

In quantitative studies, sophisticated algorithms are used for peak detection, alignment, and integration in LC-MS data. nih.gov The use of a deuterated internal standard, such as 17α-Dihydroequilenin-4,16,16-d3, is a gold standard for accurate quantification as it compensates for variations in sample preparation and instrument response. sciex.com

For qualitative analysis and metabolomics studies, chemometric methods like principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA) are employed to identify patterns and differences in metabolic profiles between different experimental groups. These methods can help in the identification of novel metabolites of 17α-Dihydroequilenin and in understanding how its metabolic profile differs from that of its non-deuterated analog. Computational tools for hydrogen-deuterium exchange mass spectrometry data analysis can also be adapted for processing the data from studies involving stable isotope-labeled compounds. whiterose.ac.uk

Systems Biology Approaches Integrating Metabolomic Data with Other Biological Datasets

Systems biology provides a holistic framework for understanding the effects of 17α-Dihydroequilenin-4,16,16-d3 by integrating metabolomic data with other 'omic' datasets, such as transcriptomics and proteomics. nih.govjove.comjove.comjove.com This integrated approach can reveal the broader biological impact of the compound beyond its direct interactions.

By combining metabolomic profiles of 17α-Dihydroequilenin-4,16,16-d3 with transcriptomic data from cells or tissues, it is possible to correlate changes in metabolite levels with alterations in gene expression. nih.govrsc.orgnih.govresearchgate.net For example, an increase in the concentration of a particular metabolite of 17α-Dihydroequilenin could be linked to the upregulation of genes encoding the enzymes responsible for its formation. This can help to build comprehensive models of estrogen metabolism and its regulation. nih.govjove.comjove.comjove.com

In the context of diseases like breast cancer, where estrogen metabolism plays a crucial role, integrating metabolomic data of 17α-Dihydroequilenin with transcriptomic and proteomic data from tumor tissues can provide insights into the mechanisms of hormone-dependent cancer progression. frontiersin.org This systems-level understanding can aid in the identification of novel biomarkers and therapeutic targets.

Future Directions and Emerging Research Avenues for 17|a Dihydroequilenin 4,16,16 D3

Expansion of Analytical Applications into Novel Biological Matrices and Research Models

The analysis of steroid hormones is progressively moving beyond traditional biological matrices like serum and plasma to less invasive or more informative sample types. Saliva, for instance, is an attractive alternative as it can be collected non-invasively, and the concentration of steroids in saliva often reflects the unbound, biologically active fraction in the blood. mdpi.com The development of highly sensitive analytical methods allows for the quantification of the very low hormone concentrations typically found in saliva, which can be 10% or less of those in blood. mdpi.com

Future research will likely see the application of 17α-Dihydroequilenin-4,16,16-d3 as an internal standard in the analysis of a wider array of biological samples. This could include matrices such as hair, nail clippings, and dried blood spots, which can provide a longer-term cumulative measure of hormone exposure. Furthermore, its use could be extended to various research models, including cell cultures, tissue homogenates, and perfusates from specific organs, to investigate localized steroid metabolism and action.

Development of Higher-Throughput and Miniaturized Analytical Platforms for Labeled Steroids

The demand for analyzing large numbers of samples in clinical and research settings has spurred the development of high-throughput and miniaturized analytical platforms for steroids. nih.govendocrine-abstracts.org Techniques such as flow injection analysis-tandem mass spectrometry (FIA-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) adapted to 96-well plate formats significantly increase sample throughput. nih.govendocrine-abstracts.org These methods reduce the time required for sample pretreatment and analysis, with some FIA-MS/MS methods processing a sample in under a minute. nih.gov

Miniaturized sample preparation techniques, including in-tube solid-phase microextraction (IT-SPME), are also gaining traction. mdpi.com These methods require smaller sample volumes and can be coupled directly with LC-MS/MS systems for automated analysis. mdpi.com The use of 17α-Dihydroequilenin-4,16,16-d3 in these advanced platforms is crucial for correcting matrix effects and ensuring accurate quantification, especially when dealing with complex biological samples and low analyte concentrations. endocrine-abstracts.org

| Analytical Platform | Key Features | Advantages | Relevant Research Findings |

|---|---|---|---|

| High-Throughput LC-MS/MS | 96-well plate format, automated sample preparation (e.g., SPE) | Increased sample throughput, reduced manual labor, improved inter-laboratory comparability. endocrine-abstracts.org | A standardized LC-MS/MS assay for 16 steroids in human serum was developed using a 96-well plate format for solid-phase extraction, with a total run time of 22 minutes. endocrine-abstracts.org |

| Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) | Direct injection of samples after minimal preparation, rapid detection. | Very high throughput, with analysis times of less than one minute per sample. nih.gov | A SIL-FIA-MS/MS method was developed for screening anabolic-androgenic steroids, demonstrating high specificity and speed. nih.gov |

| Miniaturized Platforms (e.g., IT-SPME-LC-MS/MS) | On-line coupling of microextraction with LC-MS/MS, requires small sample volumes. | Automation, high sensitivity, suitable for non-invasive samples like saliva. mdpi.com | An automated method for analyzing nine steroid hormones in saliva was developed, enabling separation and detection within 6 minutes. mdpi.com |

Integration with Multi-Omics Data for Comprehensive Systems-Level Understanding

A significant frontier in biomedical research is the integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic view of biological systems. nih.govrsc.org Incorporating quantitative steroid hormone data, facilitated by the use of internal standards like 17α-Dihydroequilenin-4,16,16-d3, into multi-omics analyses can reveal intricate connections between steroid signaling pathways and other cellular processes. tum.defrontiersin.org